molecular formula C8H18Cl2N2 B1591857 1-(Cyclopropylmethyl)piperazine diHydrochloride CAS No. 373608-42-5

1-(Cyclopropylmethyl)piperazine diHydrochloride

Cat. No.: B1591857
CAS No.: 373608-42-5
M. Wt: 213.15 g/mol
InChI Key: XOERBUIHFQNXBA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)piperazine dihydrochloride typically involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives .

Scientific Research Applications

1-(Cyclopropylmethyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. As a derivative of piperazine, it is known to act as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)piperazine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(Cyclopropylmethyl)piperazine diHydrochloride (CPM-diHCl) is a piperazine derivative characterized by a cyclopropylmethyl substituent. Its molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of approximately 213.15 g/mol. This compound is primarily utilized in laboratory settings for research purposes and has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of CPM-diHCl can be attributed to its structural features, particularly the piperazine ring, which is known for its ability to interact with various biological receptors. Preliminary studies suggest that CPM-diHCl may interact with serotonin receptors (5-HT) and dopamine receptors (D2), indicating potential roles in modulating mood and behavior.

Anticancer Potential

One significant application of CPM-diHCl is as an intermediate in the synthesis of Volasertib, a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition has emerged as a promising strategy for cancer treatment. Volasertib has shown efficacy against various cancers, including breast and lung cancer, by halting uncontrolled cell proliferation.

Interaction Studies

Interaction studies have highlighted the potential serotonergic activity of CPM-diHCl. The compound's binding affinity to serotonin and dopamine receptors suggests that it could influence neurotransmitter systems involved in mood regulation and other neurophysiological processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of CPM-diHCl compared to other piperazine derivatives:

CompoundStructure FeaturesBiological Activity
1-(Cyclopropylmethyl)piperazine diHCl Cyclopropylmethyl group on piperazinePotential serotonergic activity
Piperazine Basic piperazine structureAnthelmintic properties
1-(4-Fluorobenzyl)piperazine Fluorobenzyl substituentPsychoactive effects
N-Methylpiperazine Methyl substitution on nitrogenVarying effects on neurotransmission

The unique cyclopropylmethyl substitution in CPM-diHCl differentiates it from these similar compounds, potentially influencing its biological activity and applications in drug development.

Study on Serotonin Receptor Interaction

A study conducted to assess the interaction of CPM-diHCl with serotonin receptors demonstrated that the compound exhibited significant binding affinities. This interaction is hypothesized to play a role in modulating mood disorders, highlighting its potential therapeutic applications.

Anticancer Activity Assessment

Research evaluating the anticancer properties of derivatives synthesized from CPM-diHCl indicated promising results. In vitro assays showed that compounds derived from CPM-diHCl could inhibit cell proliferation in various cancer cell lines, showcasing IC50 values comparable to established anticancer agents .

Pharmacological Characterization

Pharmacological characterization studies have focused on the compound's ability to inhibit specific enzyme activities related to cancer progression. For instance, derivatives were tested against CDK enzymes, revealing their potential as effective inhibitors in cancer therapy.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOERBUIHFQNXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593429
Record name 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373608-42-5
Record name 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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